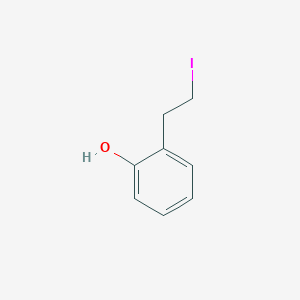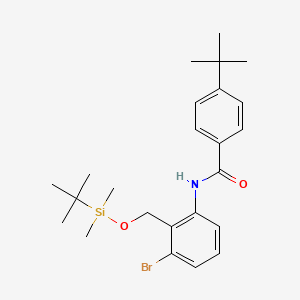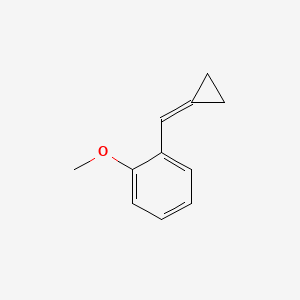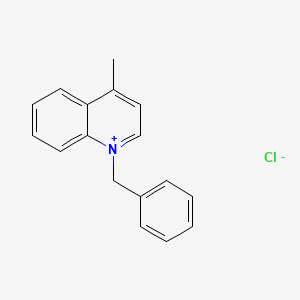
Ethyl 4-acetamidosalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetamidosalicylate is an organic compound that belongs to the class of esters It is derived from salicylic acid, where the hydroxyl group is esterified with ethanol, and an acetamido group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidosalicylate can be synthesized through the esterification of 4-acetamidosalicylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: 4-acetamidosalicylic acid.
Reduction: Ethyl 4-acetamido-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of ethyl 4-acetamidosalicylate involves its hydrolysis in the body to release 4-acetamidosalicylic acid and ethanol. The 4-acetamidosalicylic acid can then exert its effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-acetamidosalicylic acid: This compound is similar in structure but lacks the ethyl ester group.
Methyl 4-acetamidosalicylate: Similar to this compound but with a methyl ester group instead of an ethyl group.
Salicylic acid derivatives: Various derivatives of salicylic acid with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, such as absorption and metabolism in the body.
Propriétés
Numéro CAS |
22776-13-2 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
ethyl 4-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)9-5-4-8(6-10(9)14)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
Clé InChI |
HHELDUHJNXALMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)



